2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone
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Overview
Description
2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group and a propylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-hydroxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone.
Reduction: The carbonyl group can be reduced to form an alcohol, resulting in 2-(2-methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine or chlorine) and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Pharmacology: Research has shown that this compound may have activity as a receptor agonist or antagonist, making it useful for studying receptor-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone
- 2-(2-Methoxyphenyl)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(2-Methoxyphenyl)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2-Methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)13-14-6-4-5-7-15(14)20-2/h4-7H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGYPKRBGFXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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